molecular formula C7H9FO B14594599 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one CAS No. 61604-03-3

5-Fluoro-4,4-dimethylcyclopent-2-en-1-one

Cat. No.: B14594599
CAS No.: 61604-03-3
M. Wt: 128.14 g/mol
InChI Key: OYMDTYCXSKFBEE-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is a fluorinated derivative of 4,4-dimethylcyclopent-2-en-1-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one typically involves the fluorination of 4,4-dimethylcyclopent-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of fluorinating agents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

5-Fluoro-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclopent-2-en-1-one: The non-fluorinated parent compound.

    5,5-Dimethylcyclopent-2-en-1-one: A structural isomer with different substitution patterns.

    4,4-Dimethyl-2-cyclopenten-1-ol: An alcohol derivative with similar structural features.

Uniqueness

5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61604-03-3

Molecular Formula

C7H9FO

Molecular Weight

128.14 g/mol

IUPAC Name

5-fluoro-4,4-dimethylcyclopent-2-en-1-one

InChI

InChI=1S/C7H9FO/c1-7(2)4-3-5(9)6(7)8/h3-4,6H,1-2H3

InChI Key

OYMDTYCXSKFBEE-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C1F)C

Origin of Product

United States

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